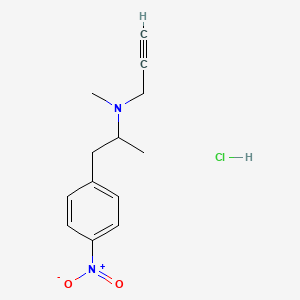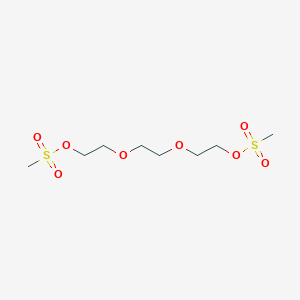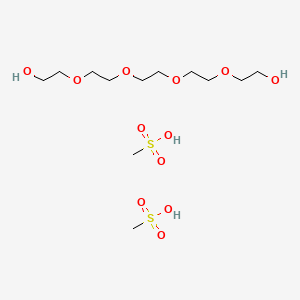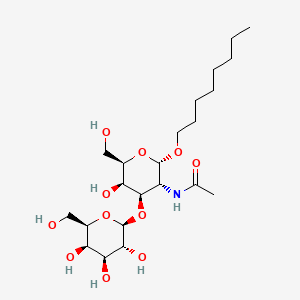
Plerixafor-d4
Übersicht
Beschreibung
Plerixafor-d4 ist eine deuterierte Form von Plerixafor, einem niedermolekularen Inhibitor des C-X-C-Chemokinrezeptors vom Typ 4 (CXCR4). Es wird hauptsächlich in Kombination mit Granulozyten-Kolonie-stimulierendem Faktor (G-CSF) verwendet, um hämatopoetische Stammzellen in das periphere Blut zu mobilisieren, um sie für die Sammlung und autologe Transplantation bei Patienten mit Non-Hodgkin-Lymphom und multiplem Myelom zu gewinnen .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Plerixafor beinhaltet die Reaktion von 1,4,8,11-Tetraazacyclotetradecan mit para-Toluolsulfonylchlorid, gefolgt von einer Brückenreaktion mit Alpha,Alpha'-Dibrompxylen in wasserfreiem Acetonitril unter Einwirkung eines Säurebinders. Der letzte Schritt beinhaltet die Deprotektion in einer Mischung aus Säuren, um rohes Plerixafor zu erhalten, das dann weiterverarbeitet wird, um ein Produkt mit hoher Reinheit zu erzielen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Plerixafor folgt ähnlichen synthetischen Routen, ist aber für die Großproduktion optimiert. Der Prozess beinhaltet die segmentale Kristallisation und Reinigung, um Verunreinigungen effektiv zu entfernen, was zu einem Produkt mit einer Reinheit von über 99,5 % und einem Einzelverunreinigungsgehalt von weniger als 0,1 % führt .
Wissenschaftliche Forschungsanwendungen
Plerixafor-d4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird verwendet, um hämatopoetische Stammzellen für die autologe Transplantation bei Patienten mit Non-Hodgkin-Lymphom und multiplem Myelom zu mobilisieren . Zusätzlich wurde es auf sein Potenzial zur Behandlung anderer hämatologischer Malignitäten und zur Untersuchung der Stammzellbiologie untersucht .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den C-X-C-Chemokinrezeptor vom Typ 4 (CXCR4) auf CD34+-Zellen hemmt, wodurch die Bindung seines Liganden, des aus Stromazellen stammenden Faktors-1-alpha (SDF-1α), blockiert wird. Diese Hemmung stört den Verkehr und die Homing von hämatopoetischen Stammzellen zum Knochenmark, was zu ihrer Mobilisierung in das periphere Blut führt .
Wirkmechanismus
Target of Action
Plerixafor-d4, like its parent compound Plerixafor, primarily targets the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a G-protein coupled receptor expressed on the surface of various cell types, including hematopoietic stem cells (HSCs). It plays a crucial role in cell migration, mobilization, and homing by interacting with its ligand, stromal cell-derived factor-1-alpha (SDF-1α) .
Mode of Action
This compound acts as a CXCR4 antagonist , blocking the binding of SDF-1α to CXCR4 . This interaction is critical for the trafficking and homing of CD34+ cells (a marker of HSCs) to the bone marrow compartment. By inhibiting this interaction, this compound leads to an increase in circulating levels of CD34+ cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CXCR4/SDF-1α signaling pathway . Under normal conditions, the binding of SDF-1α to CXCR4 triggers a series of intracellular signaling events that regulate cell migration and homing. When this compound blocks this interaction, it disrupts these signaling events, leading to the mobilization of hscs from the bone marrow into the peripheral blood .
Pharmacokinetics
Following subcutaneous injection, Plerixafor is quickly absorbed, reaching peak concentrations after 30 to 60 minutes . It exhibits minimal metabolism and is primarily excreted via the kidneys. The elimination half-life is approximately 3–5 hours .
Result of Action
The primary molecular and cellular effect of this compound’s action is the mobilization of HSCs from the bone marrow into the peripheral blood . This mobilization facilitates the collection of HSCs for autologous transplantation in patients with conditions such as non-Hodgkin’s lymphoma and multiple myeloma .
Action Environment
The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factors. It’s worth noting that the effectiveness of Plerixafor, the parent compound, can be influenced by factors such as the patient’s disease state, previous treatments, and individual physiological characteristics .
Biochemische Analyse
Biochemical Properties
Plerixafor-d4, like Plerixafor, is a partial antagonist of chemokine receptor 4 (CXCR4) with IC50 values ranging from 0.02 to 0.13 µg/ml for inhibiting calcium flux in peripheral blood mononuclear cells (PBMCs), various types of T cells, and mouse lymphocytic leukemia cells . It selectively blocks CXCR4 over other chemokine receptors .
Cellular Effects
This compound has been shown to decrease infectious virus content in the supernatant of Jurkat cells chronically infected with HIV-1 (III B) (EC50 = 0.02 µg/ml) . It rapidly mobilizes murine and human hematopoietic stem and murine long-term repopulating cells for transplantation alone and, with a synergistic effect, when used in combination with G-CSF . This compound also increases T cell trafficking in mouse blood, spleen, and central nervous system .
Molecular Mechanism
As an inhibitor of CXCR4, this compound blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α) . Since CXCR4 and SDF-1α are involved in the trafficking and homing of CD34+ cells to the marrow compartment, blocking this interaction leads to an increase in CD34+ cell circulating levels .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. Plerixafor, the non-deuterated form, has been shown to be effective in mobilizing hematopoietic stem cells in both poor and good mobilizers, and is superior to granulocyte-colony stimulating factor alone .
Dosage Effects in Animal Models
In animal studies, Plerixafor exposure resulted in increased resorptions, post-implantation loss, and fetal abnormalities, as well as decreased fetal weight, delayed skeletal development, and fetal death at doses ten times the expected human dose .
Metabolic Pathways
This compound is not metabolized by the liver and is not a metabolism-dependent inhibitor of major cytochrome P450 enzymes, including 1A2, 2C9, 2C19, 2D6, and 3A4 . It is metabolically stable .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Plerixafor, the non-deuterated form, is known to be widely distributed, with high/sustained levels in the liver, kidney, spleen, injection site, epiphyseal plate, and cartilage .
Subcellular Localization
Given its role as a CXCR4 antagonist, it is likely to be found wherever CXCR4 is expressed, which includes various cell types and tissues throughout the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of plerixafor involves the reaction of 1,4,8,11-tetraazacyclotetradecane with para-toluenesulfonyl chloride, followed by a bridging reaction with alpha,alpha’-dibromopxylene in anhydrous acetonitrile under the action of an acid-binding agent. The final step involves deprotection in a mixed acid to obtain crude plerixafor, which is then refined to achieve a high purity product .
Industrial Production Methods: Industrial production of plerixafor follows similar synthetic routes but is optimized for large-scale production. The process involves segmental crystallization and purification to remove impurities effectively, resulting in a product with purity higher than 99.5% and a single impurity content of less than 0.1% .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Plerixafor unterliegt verschiedenen chemischen Reaktionen, einschließlich Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Plerixafor verwendet werden, sind para-Toluolsulfonylchlorid, Alpha,Alpha'-Dibrompxylen und wasserfreies Acetonitril. Die Reaktionen werden typischerweise unter wasserfreien Bedingungen mit Säurebindern durchgeführt, um die Brückenreaktionen zu erleichtern .
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Plerixafor, ein Polyamin, das aus zwei Cyclamolekülen besteht, die durch einen para-Xylylenlinker verbunden sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den ähnlichen Verbindungen wie Plerixafor gehören andere CXCR4-Antagonisten wie AMD3465 und AMD11070. Diese Verbindungen zielen ebenfalls auf den CXCR4-Rezeptor ab, unterscheiden sich jedoch in ihren chemischen Strukturen und pharmakokinetischen Eigenschaften .
Einzigartigkeit: Plerixafor-d4 ist aufgrund seiner hohen Wirksamkeit bei der Mobilisierung hämatopoetischer Stammzellen in Kombination mit G-CSF einzigartig. Es hat eine höhere Wahrscheinlichkeit, das optimale CD34+-Zellziel für die Transplantation in weniger Aphereseverfahren zu erreichen, im Vergleich zu anderen CXCR4-Antagonisten .
Eigenschaften
IUPAC Name |
1-[[2,3,5,6-tetradeuterio-4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQPUIGJQJDJOS-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2CCCNCCNCCCNCC2)[2H])[2H])CN3CCCNCCNCCCNCC3)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858326 | |
| Record name | 1,1'-[(~2~H_4_)-1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-87-3 | |
| Record name | 1,1'-[(~2~H_4_)-1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Plerixafor enhance the mobilization of hematopoietic stem cells (HSCs)?
A1: Plerixafor is a bicyclam CXCR4 antagonist that disrupts the interaction between stromal cell-derived factor-1 (SDF-1) and its receptor, CXCR4 [, ]. This interaction plays a crucial role in retaining HSCs within the bone marrow microenvironment. By blocking CXCR4, Plerixafor promotes the release of HSCs into the peripheral blood, facilitating their collection for transplantation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



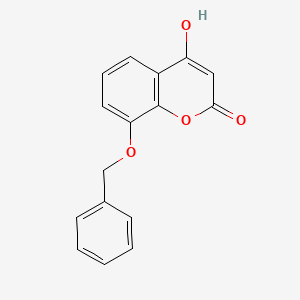
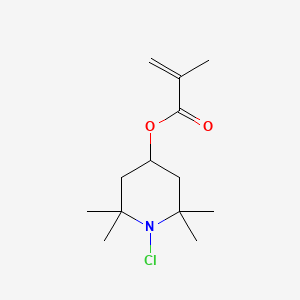
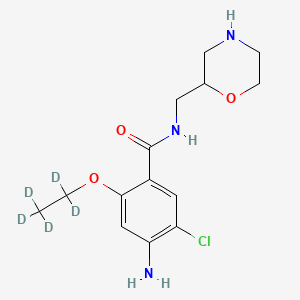

![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)
